An In-depth Technical Guide to Diallyl Carbonate: Chemical Structure, Properties, and Applications
An In-depth Technical Guide to Diallyl Carbonate: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diallyl carbonate (DAC), a diester of carbonic acid and allyl alcohol, is a versatile monomer and chemical intermediate. Its bifunctional nature, characterized by the presence of two reactive allyl groups, makes it a valuable precursor in polymer chemistry, particularly for the synthesis of cross-linked polymers and polycarbonates. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and key reactions of diallyl carbonate, with a focus on its application in organic synthesis and materials science. Detailed experimental methodologies for its synthesis and polymerization are presented, alongside visualizations of key chemical processes to facilitate a deeper understanding for researchers and professionals in related fields.
Chemical Structure and Identification
Diallyl carbonate is an organic compound with the chemical formula C₇H₁₀O₃.[1] Its structure features a central carbonate group bonded to two allyl groups. The presence of terminal double bonds in the allyl moieties imparts significant reactivity to the molecule.
Key Identifiers:
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IUPAC Name: bis(prop-2-enyl) carbonate[1]
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CAS Number: 15022-08-9[1]
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Molecular Formula: C₇H₁₀O₃
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SMILES: C=CCOC(=O)OCC=C[1]
Physicochemical Properties
Diallyl carbonate is a colorless liquid with a characteristic odor.[1] A summary of its key physical and chemical properties is presented in the tables below.
Table 1: Physical Properties of Diallyl Carbonate
| Property | Value | Reference(s) |
| Molecular Weight | 142.15 g/mol | [1] |
| Density | 0.991 g/mL at 25 °C | [1] |
| Melting Point | -70 °C | [1] |
| Boiling Point | 95-97 °C at 60 mmHg | [1] |
| Refractive Index (n20/D) | 1.428 | |
| Solubility | Soluble in ethanol, methanol, toluene, and chloroform. | [1] |
Table 2: Chemical Reactivity and Safety Data
| Property | Description | Reference(s) |
| Reactivity | The double bonds in the allyl groups are susceptible to addition reactions, polymerization, and other transformations common to alkenes. The carbonate ester linkage can undergo hydrolysis or transesterification. Reacts with amines, alcohols, and thiols. | [1] |
| Key Applications | Monomer for polymer synthesis (polycarbonates, polyurethanes), reagent in organic synthesis (e.g., Tsuji-Trost allylation). | [1] |
| Flash Point | 59 °C (138 °F) | |
| Hazard Statements | Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation. |
Synthesis of Diallyl Carbonate
Diallyl carbonate can be synthesized through several routes, primarily involving the reaction of allyl alcohol with a suitable carbonyl source. The choice of synthetic method often depends on factors such as the availability and toxicity of reagents, and desired purity of the final product.
Synthesis from Phosgene and Allyl Alcohol
A traditional method for synthesizing carbonates involves the use of phosgene, a highly reactive but also highly toxic reagent. The reaction proceeds via the nucleophilic attack of allyl alcohol on the carbonyl carbon of phosgene, with the elimination of hydrogen chloride.
Experimental Protocol:
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Reaction Setup: A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser connected to a gas scrubber (to neutralize excess phosgene and HCl) is charged with a solution of allyl alcohol in a suitable inert solvent (e.g., toluene) and a base (e.g., pyridine or a tertiary amine) to act as an HCl scavenger.
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Reaction Conditions: The flask is cooled in an ice bath. A solution of phosgene in the same solvent is added dropwise from the dropping funnel with vigorous stirring. The reaction is typically exothermic and the temperature should be maintained below 10 °C.
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Work-up: After the addition is complete, the reaction mixture is stirred for an additional period to ensure complete reaction. The reaction mixture is then washed with water, dilute acid (to remove the amine), and brine. The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
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Purification: The crude diallyl carbonate is purified by vacuum distillation.
Logical Diagram: Synthesis of Diallyl Carbonate from Phosgene
Caption: Workflow for the synthesis of diallyl carbonate from phosgene.
Synthesis from Urea and Allyl Alcohol
A more environmentally benign approach utilizes urea as the carbonyl source, avoiding the use of phosgene.[2] The reaction is a transesterification process where allyl alcohol displaces ammonia from urea. This reaction typically requires a catalyst and elevated temperatures.
Experimental Protocol:
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Reaction Setup: A reaction vessel equipped with a mechanical stirrer, a condenser, and a means to remove ammonia (e.g., a Dean-Stark trap or a slow stream of inert gas) is charged with urea, an excess of allyl alcohol, and a catalyst. Various metal oxides (e.g., ZnO, MgO) or other catalysts can be employed.
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Reaction Conditions: The reaction mixture is heated to a temperature typically in the range of 150-200 °C. The removal of ammonia is crucial to drive the equilibrium towards the product side. The reaction progress can be monitored by measuring the amount of ammonia evolved or by chromatographic analysis of the reaction mixture.
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Work-up: After the reaction is complete, the catalyst is removed by filtration. The excess allyl alcohol is removed by distillation.
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Purification: The resulting crude diallyl carbonate is purified by vacuum distillation.
Logical Diagram: Synthesis of Diallyl Carbonate from Urea


